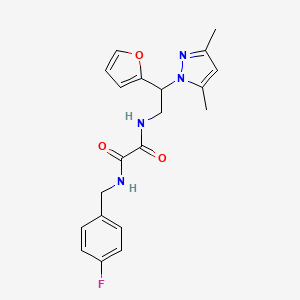

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

This oxalamide derivative features a bifunctional structure:

- N1-substituent: A 2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl group, combining heterocyclic pyrazole and furan moieties.

- N2-substituent: A 4-fluorobenzyl group, introducing aromaticity and fluorine-mediated lipophilicity.

Properties

IUPAC Name |

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c1-13-10-14(2)25(24-13)17(18-4-3-9-28-18)12-23-20(27)19(26)22-11-15-5-7-16(21)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXCFLSPDDCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₇N₅O₄

- Molecular Weight : 343.34 g/mol

- CAS Number : 2034274-21-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole and furan moieties are known to influence enzyme inhibition and receptor modulation. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on histone demethylases (KDMs), which play critical roles in epigenetic regulation. For instance, derivatives of pyrazole have shown significant activity against KDM4 and KDM5 family members, with IC₅₀ values ranging from 0.012 to 0.200 μM in various studies .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Scientific Research Applications

Research indicates that this compound exhibits diverse biological activities:

- Anticancer Properties : Preliminary studies suggest that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide shows significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated percent growth inhibitions (PGIs) exceeding 70% against several tumor types in vitro .

- Anti-inflammatory Effects : Similar compounds within the pyrazole class have shown anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Anticancer Studies : A study published in ACS Omega reported that compounds structurally related to this compound exhibited significant anticancer activity against various cell lines such as SNB-19 and OVCAR-8 .

- Pharmacological Evaluations : Research has shown that derivatives of pyrazoles possess significant antimicrobial and analgesic activities, suggesting that this compound may also exhibit similar pharmacological profiles .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights substituent variations and their implications:

Impact on Physicochemical Properties

- Melting Points : Compound 1c exhibits a high melting point (260–262°C), attributed to strong intermolecular forces from chloro and trifluoromethyl groups . The target compound’s pyrazole-furan substituents may reduce crystallinity, though data is unavailable.

- Hydrogen Bonding : Pyridine (S336, 1c, XXXX) and pyrazole (target) offer distinct hydrogen-bonding capabilities, influencing solubility and receptor binding .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example:

- Statistical screening (e.g., factorial designs) identifies influential variables .

- Response surface methodology refines optimal conditions .

- Validate purity using single-crystal X-ray diffraction (as in and for analogous pyrazole derivatives) to confirm structural integrity .

Basic Question: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

Combine multi-spectroscopic and crystallographic methods :

- X-ray crystallography resolves 3D conformation and bond angles (e.g., used this for pyrazole-metal complexes) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments and connectivity .

- FT-IR verifies functional groups (e.g., oxalamide C=O stretches) .

Basic Question: How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

- Solvent screening : Test polar (DMSO, ethanol) and non-polar solvents, noting cautions against in vivo DMSO use .

- Stability assays : Use HPLC or LC-MS to monitor degradation under varying pH, temperature, and light exposure .

- Thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Question: What computational strategies predict reaction pathways and regioselectivity during synthesis?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model transition states and intermediates .

- Reaction path search algorithms (e.g., artificial force-induced reaction method) explore energy landscapes .

- Validate predictions with kinetic isotope effects or isotopic labeling .

Advanced Question: How can researchers identify biological targets or mechanisms of action?

Methodological Answer:

- Proteomics profiling : Use affinity chromatography or pull-down assays with tagged derivatives (see ’s approach for pyrazole-based probes) .

- Molecular docking : Screen against databases (e.g., Protein Data Bank) to prioritize targets .

- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ determination) under physiological conditions .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Comparative analysis : Benchmark against structurally similar compounds (e.g., ’s comparison of pyrazole derivatives) .

- Statistical validation : Apply ANOVA or Bayesian inference to assess reproducibility .

- Control standardization : Replicate experiments under identical buffer, temperature, and cell-line conditions .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Risk assessment : Review Safety Data Sheets (SDS) for fluorobenzyl and pyrazole hazards .

- Ventilation : Use fume hoods for weighing and synthesis .

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Question: How can researchers design experiments to study degradation products or metabolites?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) : Identify fragmentation patterns .

- In vitro metabolic assays : Use liver microsomes or hepatocytes to simulate phase I/II metabolism .

- Computational metabolite prediction : Tools like Meteor (Lhasa Ltd.) prioritize likely pathways .

Advanced Question: What strategies improve scalability for lab-scale synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions .

- Membrane separation : Purify intermediates via nanofiltration or reverse osmosis .

- Process analytical technology (PAT) : Monitor reactions in real-time using inline spectroscopy .

Advanced Question: How to analyze the compound’s potential for polymorphism or co-crystal formation?

Methodological Answer:

- Polymorph screening : Use solvent evaporation, slurry, or cooling crystallization .

- PXRD : Compare diffraction patterns with known forms .

- Co-crystal design : Employ supramolecular synthon theory (e.g., hydrogen-bond motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.